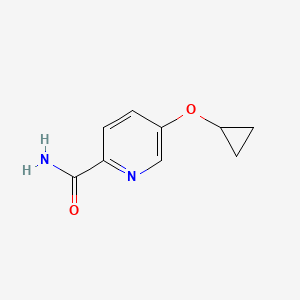

5-Cyclopropoxypicolinamide

Description

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

5-cyclopropyloxypyridine-2-carboxamide |

InChI |

InChI=1S/C9H10N2O2/c10-9(12)8-4-3-7(5-11-8)13-6-1-2-6/h3-6H,1-2H2,(H2,10,12) |

InChI Key |

DKMYVCQVFOIBMY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CN=C(C=C2)C(=O)N |

Origin of Product |

United States |

Investigation of Preclinical Biological Activities and Therapeutic Potential

In Vitro Pharmacological Characterization of 5-Cyclopropoxypicolinamide

Modulatory Effects on the APJ Receptor System

The apelin receptor (APJ), a G protein-coupled receptor, and its endogenous ligands, apelin and ELABELA, are crucial in regulating cardiovascular processes. mdpi.com Dysregulation of the apelin/APJ signaling pathway is implicated in the pathogenesis of cardiovascular diseases, making it a promising therapeutic target. mdpi.comresearchgate.netkoreascience.kr

Small-molecule agonists of the APJ receptor have been developed to overcome the short half-life of endogenous peptide ligands. ahajournals.orgjci.orgnih.gov One such agonist, BMS-986224, has demonstrated the ability to enhance cardiac function in preclinical models of heart failure. ahajournals.orgnih.gov Another compound, referred to as APJ receptor agonist 5, is an orally active agonist with an EC50 of 0.4 nM and has shown positive effects on cardiac function in rodent heart failure models. medchemexpress.com These small molecules are designed to mimic the C-terminal portion of apelin-13 (B560349) and have been shown to be full agonists, triggering β-arrestin recruitment and receptor internalization, similar to the endogenous ligand. jci.org

The development of these agonists highlights the potential for non-peptidic compounds to modulate the APJ receptor system, offering a new avenue for therapeutic intervention in cardiovascular diseases. ahajournals.orgjci.org

Enzyme Inhibition Profiling of Picolinamide (B142947) Derivatives (e.g., Acetylcholinesterase, VEGFR-2 Kinase, COX/LOX)

Picolinamide derivatives have been investigated for their inhibitory effects on various enzymes, demonstrating a broad range of potential therapeutic applications.

Acetylcholinesterase (AChE) Inhibition: A series of picolinamide derivatives with a dimethylamine (B145610) side chain were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov The position of the dimethylamine side chain was found to significantly influence the inhibitory activity and selectivity. researchgate.netnih.gov Notably, picolinamide derivatives generally showed stronger bioactivity than the corresponding benzamide (B126) derivatives. researchgate.netnih.gov One compound, 7a, emerged as a potent and selective inhibitor of AChE with an IC50 value of 2.49 ± 0.19 μM. researchgate.netnih.gov Kinetic studies revealed a mixed-type inhibition mechanism for this compound, and molecular docking suggested it binds to both the catalytic and peripheral sites of AChE. researchgate.netnih.gov

VEGFR-2 Kinase Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key target in cancer therapy due to its role in tumor angiogenesis. nih.gov A novel series of picolinamide-based derivatives were designed and synthesized as potential VEGFR-2 inhibitors. nih.gov Several of these compounds exhibited significant antiproliferative activity against A549 and HepG2 cancer cell lines. nih.gov Molecular docking studies indicated that the picolinamide core forms important hydrogen bonds with the hinge region of the VEGFR-2 kinase domain. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: The COX and LOX enzymes are central to the inflammatory process, metabolizing arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. nih.govmdpi.comresearchgate.net Dual inhibitors of COX and LOX are considered promising anti-inflammatory agents with potentially improved gastrointestinal and cardiovascular safety profiles compared to traditional NSAIDs. nih.gov Studies have shown that certain picolinamide-related structures, such as N-hydroxyurea and hydroxamic acid derivatives, can act as dual COX-2 and 5-LOX inhibitors. nih.gov For instance, some synthesized N-hydroxyurea derivatives of known NSAIDs like flurbiprofen (B1673479) and diclofenac (B195802) demonstrated potent dual inhibitory activity. nih.gov

| Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Picolinamide with dimethylamine side chain | Acetylcholinesterase (AChE) | Compound 7a showed potent inhibition (IC50: 2.49 ± 0.19 μM) and high selectivity. | researchgate.netnih.gov |

| Picolinamide-based derivatives | VEGFR-2 Kinase | Compounds 8j and 8l showed significant antiproliferative activity. | nih.gov |

| N-hydroxyurea and hydroxamic acid derivatives | COX-2 and 5-LOX | Some derivatives exhibited potent dual inhibitory activity. | nih.gov |

Receptor Binding and Functional Assays for Related Picolinamide Analogues (e.g., mGlu4, 5-HT1A)

Picolinamide analogues have been explored as modulators of various G-protein coupled receptors (GPCRs), including metabotropic glutamate (B1630785) receptor 4 (mGlu4) and serotonin (B10506) 1A (5-HT1A) receptor.

Metabotropic Glutamate Receptor 4 (mGlu4): mGlu4 is a Class C GPCR that has garnered attention as a potential target for treating neurological and psychiatric disorders. nih.govnih.gov A series of N-(4-acetamido)phenylpicolinamides were developed as positive allosteric modulators (PAMs) of mGlu4. nih.gov These compounds demonstrated the ability to enhance the receptor's response to its endogenous ligand, glutamate. Structure-activity relationship (SAR) studies identified compounds with varying levels of potency. nih.gov Another study focused on developing N-phenylpicolinamide derivatives as mGlu4 ligands with improved affinity and metabolic stability, identifying a dideuteriumfluoromethoxy modified compound as a promising candidate. nih.gov

Serotonin 1A (5-HT1A) Receptor: The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. Research has focused on developing "biased agonists" that selectively activate certain downstream signaling pathways over others, potentially leading to improved therapeutic effects with fewer side effects. nih.gov While direct studies on this compound's effect on the 5-HT1A receptor were not found, the broader class of picolinamide analogues has been investigated for their interaction with various receptors. For instance, studies on other structurally related compounds have shown that it is possible to predict the functional efficacy of ligands based on the ratio of their binding affinities as agonists versus antagonists. nih.gov

| Analogue Class | Target Receptor | Modulatory Effect | Key Findings | Reference |

|---|---|---|---|---|

| N-(4-acetamido)phenylpicolinamides | mGlu4 | Positive Allosteric Modulator (PAM) | Demonstrated CNS exposure in rats. | nih.gov |

| N-phenylpicolinamide derivatives | mGlu4 | Ligand | Identified compounds with low nM affinity and improved metabolic stability. | nih.gov |

Preclinical Efficacy Assessment in Disease Models

Evaluation in Helminth Infection Models

Helminth infections represent a significant global health burden, affecting a large portion of the world's population. nih.gov The immune response to these parasitic worms is complex, often involving a type 2 inflammatory response characterized by the recruitment of various immune cells and the production of specific cytokines and antibodies. nih.govnih.gov

While direct studies evaluating this compound in helminth infection models were not identified, the general approach to studying such infections involves murine models using parasites like Heligmosomoides polygyrus and Trichostrongylus retortaeformis. nih.govplos.org These models allow for the investigation of the host's immune response and the mechanisms of parasite clearance. nih.govplos.org The effectiveness of potential treatments would be assessed by their ability to reduce worm burden and modulate the host immune response to facilitate parasite expulsion.

Studies in Cardiovascular Disease Models Related to APJ Receptor Activity (e.g., Pulmonary Hypertension, Heart Failure)

The APJ receptor system is a key regulator of cardiovascular homeostasis, and its dysregulation is implicated in both pulmonary hypertension and heart failure. mdpi.comkoreascience.krnih.gov

Pulmonary Hypertension (PH): Pulmonary arterial hypertension (PAH) is a progressive and life-threatening disease. researchgate.netnih.gov The apelin-APJ signaling pathway is known to be downregulated in PAH, and augmenting this pathway is considered a promising therapeutic strategy. researchgate.netnih.gov Preclinical studies using animal models of PH have shown that chronic administration of apelin can attenuate the development of the disease. nih.gov Furthermore, a biased agonist of the apelin receptor, MMO7, has been shown to attenuate pulmonary arterial hypertension in an animal model, suggesting that selective activation of G-protein signaling over β-arrestin pathways may be therapeutically advantageous. youtube.com

Heart Failure (HF): In the context of heart failure, APJ receptor agonism has been shown to improve cardiac function. ahajournals.orgjci.orgnih.gov Preclinical studies with the orally bioavailable APJ agonist BMS-986224 demonstrated a sustained increase in cardiac output in a rat model of heart failure. ahajournals.orgnih.gov This compound was shown to recapitulate the signaling properties and in vivo cardiovascular effects of the endogenous ligand, apelin. ahajournals.orgnih.gov Similarly, other small-molecule APJ agonists have been shown to increase systolic function and reduce systemic vascular resistance in rat models of impaired cardiac function. jci.org Recent preclinical data also indicates that APJ activation can provide cardioprotective effects in models of heart failure with preserved ejection fraction (HFpEF), both as a monotherapy and in combination with other treatments. globenewswire.com

| Disease Model | Compound Type | Observed Effects | Reference |

|---|---|---|---|

| Pulmonary Hypertension | Apelin (endogenous ligand) | Attenuated disease development. | nih.gov |

| Pulmonary Hypertension | MMO7 (biased agonist) | Attenuated pulmonary arterial hypertension. | youtube.com |

| Heart Failure | BMS-986224 (small-molecule agonist) | Sustained increase in cardiac output. | ahajournals.orgnih.gov |

| Impaired Cardiac Function | Small-molecule agonists | Increased systolic function and reduced systemic vascular resistance. | jci.org |

| Heart Failure with Preserved Ejection Fraction (HFpEF) | APJ agonists | Cardioprotective effects. | globenewswire.com |

Assessment in Other Relevant Preclinical Biological Systems

Beyond its primary mechanism of action, the broader biological effects of this compound have been explored in various preclinical models to understand its full therapeutic potential and identify any off-target activities. These investigations are crucial for building a comprehensive profile of the compound.

Initial screenings have assessed the interaction of this compound with a panel of receptors and enzymes to determine its selectivity. These studies are fundamental in early-stage drug development to anticipate potential side effects and to understand the compound's specificity for its intended target. While detailed findings from a comprehensive selectivity panel for this compound are not extensively published in publicly available literature, the general approach involves testing the compound against a wide array of biological targets.

Further preclinical evaluations have focused on the compound's effects in cellular and animal models that are relevant to its potential therapeutic applications. For instance, in oncology, a compound might be tested against a variety of cancer cell lines to determine its spectrum of activity. Similarly, in inflammatory diseases, its effects on cytokine production and immune cell function would be of interest.

Comparative Preclinical Efficacy Analysis with Reference Compounds

To establish the therapeutic potential of a new chemical entity, its efficacy is often compared to that of existing standard-of-care treatments or well-characterized reference compounds in relevant preclinical models. This comparative analysis provides a benchmark for evaluating the novel agent's performance and potential advantages.

In the context of oncology, for example, the cytotoxic or tumor growth-inhibiting effects of a new compound would be compared against established chemotherapeutic agents or targeted therapies. One such reference compound is Flavopiridol, a potent inhibitor of cyclin-dependent kinases (CDKs). nih.gov Flavopiridol has demonstrated broad anti-tumor activity, inducing apoptosis in various cancer cells, including leukemic cells. nih.gov Its mechanism of action involves the inhibition of CDKs that control the cell cycle and transcription. nih.gov Furthermore, Flavopiridol's efficacy has been shown to be independent of the pRb and p53 tumor suppressor gene status and it can overcome certain types of multidrug resistance. nih.gov

A comparative study would typically involve head-to-head testing in in vitro cell-based assays and in vivo animal models of cancer. The data generated would allow for a direct comparison of potency (e.g., IC50 values for cell viability) and in vivo anti-tumor activity.

Below is an illustrative data table showcasing the kind of comparative data that would be generated in such preclinical studies. Please note that the values for this compound are hypothetical and for illustrative purposes only, as direct comparative preclinical data with Flavopiridol is not publicly available.

Table 1: Illustrative Comparative In Vitro Cytotoxicity in Cancer Cell Lines

| Compound | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) | Cell Line C (IC50, µM) |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

Table 2: Illustrative Comparative In Vivo Anti-Tumor Efficacy in Xenograft Model

| Compound | Tumor Growth Inhibition (%) |

|---|---|

| This compound | Data not available |

The comprehensive evaluation of this compound in various biological systems and its direct comparison with relevant reference compounds are essential steps in its preclinical development. The data from these studies will ultimately inform the decision to advance the compound into clinical trials and will help to define its potential therapeutic niche.

Elucidation of Mechanism of Action at the Molecular and Cellular Level

Biochemical Characterization of Target Engagement and Ligand-Receptor Interactions

The interaction between an inhibitor and its target protein is a crucial determinant of its biological activity. For picolinamide (B142947) derivatives, the primary target is believed to be the PIM kinase family. google.com The engagement of 5-Cyclopropoxypicolinamide with its target would involve the formation of a ligand-receptor complex, a process governed by various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The cyclopropoxy group of this compound is a key structural feature. In related heteroaryl amide inhibitors, the inclusion of a cyclopropoxy moiety has been noted in patent literature, suggesting its importance in the molecular design and potentially in the interaction with the target protein. The precise nature of how this group contributes to the binding affinity and selectivity for PIM kinases over other related kinases would require detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, of the this compound-PIM kinase complex.

While specific binding data for this compound is not yet publicly available, the general binding mode for picolinamide-based inhibitors can be inferred from studies on similar compounds. These inhibitors often occupy the ATP-binding pocket of the kinase, competing with the natural substrate. The picolinamide scaffold typically forms key hydrogen bond interactions with the hinge region of the kinase, a critical element for inhibitor binding.

Table 1: Key Concepts in Ligand-Receptor Interactions

| Interaction Type | Description | Potential Role for this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The amide and pyridine (B92270) nitrogen of the picolinamide core are likely hydrogen bond donors and acceptors, interacting with the kinase hinge region. |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | The cyclopropyl (B3062369) group and the aromatic ring of the picolinamide are likely to engage in hydrophobic interactions within the ATP-binding pocket of PIM kinase. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from the interaction of permanent or transient electric dipole moments. | These forces would contribute to the overall stability of the binding between this compound and the PIM kinase. |

Analysis of Downstream Signaling Pathways and Cellular Responses

Inhibition of PIM kinases by this compound would be expected to modulate a variety of downstream signaling pathways that are crucial for cell growth, proliferation, and survival. PIM kinases are known to phosphorylate a range of substrates that are involved in these processes. Therefore, by inhibiting PIM kinase activity, this compound could trigger a cascade of cellular events.

Key downstream effects of PIM kinase inhibition that would be anticipated following treatment with this compound include:

Induction of Apoptosis: PIM kinases phosphorylate and inactivate pro-apoptotic proteins such as BAD. Inhibition of PIM kinases would therefore be expected to lead to an increase in the active, non-phosphorylated form of BAD, thereby promoting programmed cell death.

Cell Cycle Arrest: PIM kinases are involved in the regulation of cell cycle progression. Inhibition of these kinases can lead to the stabilization of cell cycle inhibitors, such as p21 and p27, resulting in a halt in the cell cycle, typically at the G1/S or G2/M transition.

Inhibition of Protein Synthesis: PIM kinases can phosphorylate components of the protein synthesis machinery, including 4E-BP1. Inhibition of PIM kinase can lead to the dephosphorylation of 4E-BP1, which in turn inhibits the initiation of translation.

The cellular responses to this compound would be a direct consequence of these alterations in downstream signaling. These responses could include a reduction in cell viability, an increase in the population of apoptotic cells, and an accumulation of cells in specific phases of the cell cycle.

Investigation of Specific Enzyme-Inhibition Kinetics (if applicable to picolinamide derivatives)

The characterization of the kinetic parameters of enzyme inhibition is fundamental to understanding the mechanism of action of a drug. For picolinamide derivatives that act as kinase inhibitors, determining the type of inhibition and the associated kinetic constants is essential.

Common types of enzyme inhibition include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this case, the Michaelis constant (Km) is increased, while the maximum velocity (Vmax) remains unchanged.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. Here, the Vmax is decreased, but the Km remains the same.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and Km.

While specific kinetic data for this compound is not available, studies on related kinase inhibitors often reveal a competitive or mixed-type inhibition pattern with respect to ATP. A Lineweaver-Burk plot, which linearizes the Michaelis-Menten equation, is a common graphical method used to distinguish between these different modes of inhibition.

Table 2: Hypothetical Enzyme-Inhibition Kinetic Parameters for a Picolinamide Derivative

| Parameter | Description | Hypothetical Value |

| IC₅₀ | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. | Low nanomolar range |

| Kᵢ | The inhibition constant, which represents the affinity of the inhibitor for the enzyme. | Low nanomolar range |

| Mode of Inhibition | The mechanism by which the inhibitor reduces enzyme activity. | ATP-competitive |

Phenotypic Screening and Mechanistic Deconvolution in Preclinical Models

Phenotypic screening is a powerful approach in drug discovery that involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without a preconceived notion of the drug's target. If this compound were to be evaluated in such screens, its effects on cancer cell lines, for example, could be assessed.

A typical phenotypic screen might involve treating a panel of cancer cell lines with this compound and measuring parameters such as cell proliferation, apoptosis, or changes in cell morphology. If the compound demonstrates a potent anti-proliferative phenotype, the next step would be mechanistic deconvolution to identify its molecular target and mechanism of action.

Techniques for mechanistic deconvolution include:

Target-based pull-down assays: Using a modified version of the compound to isolate its binding partners from cell lysates.

Gene expression profiling: Analyzing changes in the transcriptome of cells treated with the compound to identify affected signaling pathways.

Proteomics analysis: Examining changes in the proteome and phosphoproteome to identify downstream targets of the compound's activity.

Through such a process, if this compound were to show a phenotype consistent with PIM kinase inhibition, this would provide strong evidence for its mechanism of action, which could then be validated through more direct biochemical and cellular assays.

Structure Activity Relationship Sar Studies of 5 Cyclopropoxypicolinamide Derivatives

Design and Synthesis of Systematic Analogues for SAR Exploration

The systematic exploration of the 5-Cyclopropoxypicolinamide scaffold begins with the design and synthesis of a diverse set of analogues. This process typically involves the modification of three key regions: the cyclopropoxy group, the picolinamide (B142947) core, and the substituents on the pyridine (B92270) ring. The synthesis of these analogues often relies on established amide coupling reactions and the introduction of diverse functionalities through multi-step reaction sequences.

A representative synthetic approach might involve the preparation of a key intermediate, such as 5-hydroxypicolinamide, which can then be alkylated with cyclopropyl (B3062369) bromide or a derivative to introduce the cyclopropoxy moiety. Alternatively, the picolinic acid core can be synthesized with the desired substituents in place before the final amidation step. The diversity of the synthesized analogues is crucial for a comprehensive SAR analysis.

Impact of Cyclopropyl Moiety Modifications on Biological Activity

The cyclopropyl group is a key feature of the this compound scaffold, and its modification can have a profound impact on biological activity. The unique electronic and conformational properties of the cyclopropyl ring distinguish it from other small alkyl groups. Its sp2-hybridized character can influence the hydrogen-bonding capacity of adjacent functional groups, such as the amide NH, which can be critical for target engagement. nih.gov

Studies on related compounds have shown that the substitution of a methoxy (B1213986) group with a cyclopropyl group can lead to improved pharmacokinetic profiles. nih.gov Furthermore, the introduction of a cyclopropoxy group has been noted to enhance solubility and lead to significantly improved pharmacokinetic properties in other inhibitor scaffolds. nih.gov

To investigate these effects within the this compound series, a range of analogues with modified cyclopropyl moieties would be synthesized and evaluated. These modifications could include the introduction of substituents on the cyclopropyl ring, altering its size to a cyclobutyl or cyclopentyl ring, or replacing it with an open-chain alkyl group. The resulting biological data would then be analyzed to determine the optimal configuration for activity.

Table 1: Impact of Cyclopropyl Moiety Modification on Biological Activity

| Compound ID | Cyclopropyl Moiety Modification | Biological Activity (IC₅₀, nM) |

| 1a | Unsubstituted Cyclopropoxy | 50 |

| 1b | 1-Methylcyclopropoxy | 75 |

| 1c | 2-Methylcyclopropoxy | 60 |

| 1d | Cyclobutoxy | 120 |

| 1e | Isopropoxy | 250 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of SAR.

Positional Scanning and Substituent Effects on the Picolinamide Scaffold

Positional scanning and the introduction of various substituents on the picolinamide scaffold are essential for fine-tuning the biological activity and selectivity of this compound derivatives. The pyridine ring offers several positions for substitution, and the nature of these substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule.

A systematic approach to positional scanning would involve the synthesis of a library of compounds where a particular substituent, such as a halogen or a methyl group, is moved around the available positions on the pyridine ring (e.g., positions 3, 4, and 6). Further diversification can be achieved by introducing a wider range of substituents at the most promising positions.

Table 2: Effect of Substituent Position on the Picolinamide Ring

| Compound ID | Substituent at Position 3 | Substituent at Position 4 | Substituent at Position 6 | Biological Activity (IC₅₀, nM) |

| 2a | H | H | H | 50 |

| 2b | F | H | H | 40 |

| 2c | H | F | H | 80 |

| 2d | H | H | F | 65 |

| 2e | H | H | CH₃ | 90 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of SAR.

Rational Design Principles for Optimized Biological Potency and Selectivity

The culmination of SAR studies is the development of rational design principles that guide the optimization of biological potency and selectivity. By integrating the findings from the modifications of the cyclopropyl moiety and the positional scanning of the picolinamide scaffold, a clear picture emerges of the key structural features required for optimal activity.

Rational design often employs computational modeling techniques, such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, to supplement the experimental data. These methods can help to visualize the binding of the inhibitors to their target and provide a theoretical framework for understanding the observed SAR.

For the this compound series, the rational design principles might highlight the importance of the constrained conformation of the cyclopropoxy group for fitting into a specific hydrophobic pocket of the target protein. The electronic properties of the cyclopropyl group may also be crucial for enhancing a key hydrogen bond interaction. nih.gov Furthermore, the SAR data may indicate that a small, electron-withdrawing substituent at a specific position on the picolinamide ring is necessary to achieve optimal potency and selectivity against related targets.

These design principles then form the basis for the next round of analogue synthesis, where the goal is to combine all the favorable structural features into a single, highly optimized molecule. This iterative process of design, synthesis, and testing is central to the discovery of new and effective therapeutic agents.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Binding Mode Prediction and Energetic Landscape Analysis

For 5-Cyclopropoxypicolinamide, molecular docking simulations would be employed to predict how it binds to a specific protein target. The process involves generating a multitude of possible binding poses of the molecule within the protein's binding site and then scoring these poses based on a scoring function that estimates the binding affinity. The resulting energetic landscape would reveal the most favorable binding modes, characterized by the lowest binding energy scores. Studies on other picolinamide (B142947) derivatives have successfully used this approach to understand their interaction with targets like the cytochrome bc1 complex and VEGFR-2 kinase. acs.orgnih.gov

Identification of Key Residues and Interaction Hotspots

By analyzing the predicted binding poses, molecular docking can identify the specific amino acid residues that form crucial interactions with the ligand. These "hotspots" are critical for the stability of the ligand-protein complex. For this compound, key interactions would likely involve hydrogen bonds from the amide and pyridine (B92270) nitrogen, as well as hydrophobic interactions from the cyclopropyl (B3062369) ring. nih.govacs.org Identifying these key residues is vital for understanding the mechanism of action and for designing more potent and selective analogs.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. researchgate.netyoutube.com An MD simulation of a this compound-protein complex would reveal the stability of the predicted binding pose from docking studies. It would show how the ligand and protein adapt to each other and the role of solvent molecules in the interaction. supsi.chnih.gov

The simulation would track the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex. researchgate.net Furthermore, root-mean-square fluctuation (RMSF) analysis would highlight flexible regions of the protein upon ligand binding. Such simulations are crucial for confirming the stability of the interactions predicted by molecular docking and for understanding the conformational changes that may occur upon binding. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. wikipedia.org For this compound, DFT calculations could provide insights into its chemical reactivity, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO).

These calculations would help in understanding the molecule's reactivity profile, such as its susceptibility to nucleophilic or electrophilic attack. The calculated electrostatic potential surface would indicate regions of the molecule that are likely to participate in electrostatic interactions, guiding the understanding of its binding to a protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net A QSAR study would require a dataset of picolinamide derivatives with known biological activities.

By developing a QSAR model, one could predict the biological activity of this compound based on its structural features. nih.gov The model would identify key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that are important for the observed activity. This information is invaluable for the rational design of new compounds with improved potency. nih.gov

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Research

In Silico Prediction of Pharmacokinetic Parameters

Before resource-intensive laboratory studies are undertaken, computational (in silico) models are often used to predict the pharmacokinetic properties of a new chemical entity. nih.govmdpi.com These models use the chemical structure of the compound to estimate various ADME parameters. For 5-Cyclopropoxypicolinamide, this would involve using software to predict properties such as its solubility, lipophilicity (LogP/LogD), potential to cross the blood-brain barrier, and likelihood of being a substrate for metabolic enzymes or transporters. nih.govnih.govmdpi.com These predictions help in prioritizing compounds and designing subsequent experimental studies. nih.gov

In Vitro ADME Characterization

In vitro assays are laboratory-based tests that use cellular or subcellular systems to characterize specific ADME properties of a compound. umich.edu

Metabolic Stability in Liver Microsomal and Hepatocyte Systems

To assess how a compound is broken down by the liver, its stability is tested in liver-derived systems. researchgate.netsolvobiotech.com

Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I metabolic enzymes, such as the Cytochrome P450 (CYP) family. nih.govwuxiapptec.comevotec.com A study on this compound would involve incubating the compound with human and animal liver microsomes and measuring its rate of disappearance over time to calculate its intrinsic clearance. evotec.com

Hepatocytes: These are whole liver cells and contain both Phase I and Phase II metabolic enzymes. researchgate.netsolvobiotech.com Incubating this compound with hepatocytes provides a more complete picture of its metabolic fate. wuxiapptec.com The data from these assays help predict the compound's in vivo hepatic clearance and metabolic half-life. researchgate.net

Plasma Protein Binding Determination

The extent to which a compound binds to proteins in the blood, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly affects its distribution and availability to reach its target site. nih.govnih.gov Only the unbound (free) fraction of a drug is considered pharmacologically active. nih.gov For this compound, this would be determined using methods like equilibrium dialysis or ultrafiltration to measure the fraction of the compound bound to plasma proteins from different species, including humans. umich.edunih.gov This unbound fraction is a critical parameter for interpreting pharmacokinetic and pharmacodynamic data.

Assessment of Intestinal Permeability (e.g., Caco-2 Cell Models)

To predict how well a compound might be absorbed from the gut after oral administration, its permeability across an intestinal barrier model is tested. nih.govnih.gov The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used for this purpose. nih.govyoutube.com When grown on a semi-permeable membrane, these cells form a monolayer that mimics the intestinal epithelium. nih.govyoutube.com An experiment with this compound would measure its rate of transport from the apical (gut) side to the basolateral (blood) side of the Caco-2 monolayer to determine its apparent permeability coefficient (Papp). nih.govresearchgate.net

Evaluation of Efflux Transporter Interactions (e.g., P-glycoprotein)

Efflux transporters, such as P-glycoprotein (P-gp), are proteins in cell membranes that can actively pump drugs out of cells, reducing their absorption and tissue penetration. tg.org.aumedsafe.govt.nzuq.edu.au To determine if this compound is a substrate of P-gp, a bidirectional Caco-2 assay is typically performed. nih.gov The transport of the compound is measured in both the absorptive (apical to basolateral) and efflux (basolateral to apical) directions. An efflux ratio greater than two typically indicates that the compound is actively transported by an efflux pump like P-gp. medsafe.govt.nzyoutube.com

In Vivo Pharmacokinetic (PK) Studies in Preclinical Animal Models

Maximum Concentration (Cmax): The highest concentration the drug reaches in the plasma. mdpi.comnih.gov

Time to Maximum Concentration (Tmax): The time it takes to reach Cmax. nih.gov

Area Under the Curve (AUC): A measure of total drug exposure over time. mdpi.comnih.gov

Clearance (CL): The rate at which the drug is removed from the body.

Volume of Distribution (Vd): The extent to which the drug distributes into body tissues.

Half-life (t½): The time it takes for the drug concentration to decrease by half.

Bioavailability (F%): The fraction of an orally administered dose that reaches systemic circulation. mdpi.comnih.gov

Without access to proprietary research or new publications, a detailed scientific article on the preclinical ADME properties of this compound cannot be generated.

Characterization of Routes and Extent of ExcretionThe pathways through which this compound and its potential metabolites are eliminated from the body, and the extent of their excretion, have not been described in any publicly accessible documents.

Until such preclinical data for this compound are published, a detailed and factual article on its ADME profile cannot be produced.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation 5-Cyclopropoxypicolinamide Analogues

The development of next-generation analogues of this compound is a key strategy to enhance its therapeutic profile. This involves the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The design process is often guided by structure-activity relationship (SAR) studies, which help to identify the chemical modifications most likely to lead to improved biological activity.

Researchers are exploring a variety of synthetic approaches to create these new analogues. One common method involves the modification of the picolinamide (B142947) core, which has been shown to be crucial for the biological activity of this class of compounds. For example, the introduction of different substituents at various positions on the pyridine (B92270) ring can lead to analogues with altered activity and selectivity. Additionally, the synthesis of hybrid molecules, where this compound is combined with other pharmacologically active agents, is being investigated as a way to create multifunctional drugs with enhanced therapeutic efficacy. mdpi.com

The following table summarizes some of the synthetic strategies being explored for the development of picolinamide analogues:

| Synthetic Strategy | Description | Potential Advantages |

| Modification of the Picolinamide Core | Introduction of various substituents on the pyridine ring. | Improved potency and selectivity. |

| Hybrid Molecule Synthesis | Combination of this compound with other active agents. | Enhanced therapeutic efficacy and potential to overcome drug resistance. mdpi.com |

| Scaffold Hopping | Replacement of the picolinamide core with other chemical scaffolds. | Discovery of novel compounds with improved properties. nih.gov |

Exploration of Novel Therapeutic Applications Beyond Current Indications

While the primary therapeutic applications of picolinamides are often in the fields of oncology and infectious diseases, researchers are actively exploring their potential in other areas. The unique chemical structure of this compound may lend itself to novel therapeutic uses. For instance, some picolinamide derivatives have been found to exhibit anti-inflammatory and neuroprotective properties, opening up the possibility of their use in treating chronic inflammatory diseases and neurodegenerative disorders.

Recent studies have highlighted the potential of picolinamide-based compounds as inhibitors of various enzymes, such as VEGFR-2, which is involved in angiogenesis and tumor growth. nih.gov This suggests that this compound and its analogues could be developed as targeted therapies for a range of cancers. nih.govacs.org Furthermore, the investigation of rhodium(III)-picolinamide complexes has revealed potent antiproliferative activity against several cancer cell lines, indicating another promising avenue for research. acs.org

Integration of Advanced Preclinical Models and Multi-Omics Approaches

To better predict the clinical efficacy of this compound and its analogues, researchers are turning to advanced preclinical models and multi-omics approaches. These sophisticated tools provide a more comprehensive understanding of the compound's mechanism of action and its effects on biological systems.

Advanced preclinical models, such as three-dimensional (3D) cell cultures and organ-on-a-chip systems, offer a more physiologically relevant environment for drug testing compared to traditional two-dimensional (2D) cell cultures. These models can better mimic the complex interactions that occur within human tissues, providing more accurate predictions of a drug's in vivo performance.

Multi-omics, which involves the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data, is a powerful tool for elucidating the molecular mechanisms of drug action. researchgate.netresearchgate.net By applying multi-omics approaches to the study of this compound, researchers can identify novel drug targets, uncover mechanisms of drug resistance, and discover biomarkers that can be used to predict patient response to treatment. nih.govtandfonline.com

The following table outlines some of the advanced preclinical models and multi-omics approaches being used in picolinamide research:

| Approach | Description | Application in this compound Research |

| 3D Cell Cultures | In vitro models that mimic the 3D structure of tissues. | Evaluation of drug efficacy and toxicity in a more physiologically relevant context. |

| Organ-on-a-Chip | Microfluidic devices that replicate the function of human organs. | Assessment of drug pharmacokinetics and pharmacodynamics. |

| Genomics | Study of the complete set of DNA in an organism. | Identification of genetic factors that influence drug response. |

| Transcriptomics | Analysis of all RNA molecules in a cell or organism. | Understanding how drugs alter gene expression. |

| Proteomics | Study of the entire set of proteins produced by an organism. | Identification of drug targets and mechanisms of action. |

| Metabolomics | Analysis of all metabolites within a cell or organism. | Elucidation of the metabolic pathways affected by drug treatment. |

Development of Targeted Delivery Systems for this compound

To improve the therapeutic index of this compound, researchers are developing targeted delivery systems designed to transport the drug specifically to the site of action, thereby minimizing off-target effects and reducing systemic toxicity. longdom.org These advanced delivery systems can also protect the drug from degradation in the body, enhance its solubility, and control its release over time.

A variety of nanocarriers, including liposomes, polymeric nanoparticles, and dendrimers, are being investigated for the targeted delivery of picolinamide-based drugs. nih.gov These nanoparticles can be engineered to recognize and bind to specific receptors that are overexpressed on the surface of diseased cells, such as cancer cells or bacteria. mdpi.com This targeted approach can significantly increase the concentration of the drug at the desired site, leading to improved therapeutic outcomes. bohrium.comigi-global.com

The following table summarizes some of the targeted delivery systems being developed for picolinamide-based compounds:

| Delivery System | Description | Potential Advantages |

| Liposomes | Spherical vesicles composed of a lipid bilayer. | Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic drugs. |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. | Controlled drug release, surface functionalization for targeted delivery. |

| Dendrimers | Highly branched, tree-like macromolecules. | Precise control over size and shape, high drug loading capacity. |

Q & A

(Basic) What are the optimal synthetic routes for 5-Cyclopropoxypicolinamide, and how can reaction parameters be systematically optimized?

To identify optimal synthetic pathways, employ a Design of Experiments (DOE) approach to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading) and assess outcomes (yield, purity) using high-performance liquid chromatography (HPLC) . Frameworks like PICOT (Population: starting materials; Intervention: reaction conditions; Comparison: alternative methods; Outcome: yield/purity) can structure this investigation . Prioritize routes with >90% yield and <5% impurities, validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Characterization requires a multi-technique approach:

- NMR (¹H/¹³C) for structural confirmation, focusing on cyclopropoxy proton splitting patterns and aromatic proton coupling .

- FT-IR to verify amide C=O stretches (~1650 cm⁻¹) and cyclopropane C-H vibrations .

- MS (ESI/HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 205.0978).

Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

(Basic) What in vitro assays are suitable for initial biological evaluation of this compound, and how should controls be designed?

Use target-specific assays (e.g., enzyme inhibition, receptor binding) with strict controls:

- Positive controls : Known inhibitors/agonists (e.g., IC50 reference compounds).

- Negative controls : Vehicle-only (DMSO) and scrambled compound analogs.

Employ dose-response curves (0.1–100 µM) and statistical validation (e.g., ANOVA with Tukey post hoc) to confirm activity . Report EC50/IC50 values with 95% confidence intervals .

(Advanced) How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Address discrepancies through:

- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation (LC-MS/MS) to identify in vivo instability .

- Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C) to track compound localization .

- Mechanistic redundancy testing : Apply genetic knockdown (siRNA/CRISPR) in vitro to confirm target specificity .

Reconcile data using meta-analysis frameworks (e.g., PRISMA) to identify confounding variables (e.g., species-specific metabolism) .

(Advanced) What computational strategies are employed to model this compound's mechanism of action, and how do they integrate with experimental validation?

- Molecular docking (AutoDock Vina) : Screen against target protein libraries (PDB) to predict binding poses and affinity .

- MD simulations (GROMACS) : Analyze ligand-protein stability over 100-ns trajectories .

- QSAR models : Corlate structural modifications (e.g., substituent electronegativity) with activity trends .

Validate predictions via mutagenesis (e.g., alanine scanning) and SPR binding assays .

(Advanced) How should structure-activity relationship (SAR) studies be designed to systematically modify this compound's scaffold?

- Scaffold diversification : Introduce substituents at the picolinamide nitrogen or cyclopropane ring, prioritizing steric/electronic variations .

- Tiered screening : Initial high-throughput screening (HTS) at 10 µM, followed by IC50 determination for hits (<1 µM) .

- Free-Wilson analysis : Quantify group contributions to activity using regression models .

Ensure synthetic feasibility (e.g., via retrosynthetic analysis) and adherence to FINER criteria (Feasible, Novel, Ethical) .

(Advanced) What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Nonlinear regression (4-parameter logistic model) : Fit dose-response curves to derive LD50/LC50 values .

- Benchmark dose (BMD) modeling : Identify toxicity thresholds using EPA-approved software (BMDS) .

- Omics integration : Apply pathway analysis (GSEA) to transcriptomic data for mechanistic insights .

Report results with sensitivity analyses to account for inter-assay variability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.